3-Chloro-6-(3-nitrophenyl)pyridazine
Overview
Description
3-Chloro-6-(3-nitrophenyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Pyridazine derivatives, to which this compound belongs, have been shown to interact with a range of biological targets, leading to various physiological effects .
Mode of Action
Pyridazine derivatives have been reported to exhibit a wide range of pharmacological activities, such as antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet effects
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, which can affect its distribution and excretion . The compound is predicted to inhibit CYP1A2 and CYP2C19, which are important enzymes in drug metabolism .
Result of Action
As a pyridazine derivative, it may share some of the effects observed for this class of compounds, such as antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet effects .
Biochemical Analysis
Biochemical Properties
3-Chloro-6-(3-nitrophenyl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain proteins, altering their conformation and, consequently, their function. These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival . By altering the activity of this pathway, the compound can impact cell growth and apoptosis. Furthermore, this compound can influence the expression of genes involved in metabolic processes, thereby affecting cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to changes in their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis . Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These binding interactions and enzyme modulations are central to the compound’s biochemical effects. Moreover, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . The degradation products may have different biochemical properties, potentially leading to altered cellular effects. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained modulation of cellular pathways, indicating its potential for prolonged biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, this compound can induce toxic or adverse effects, including cellular damage or apoptosis . Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental. These dosage-dependent effects underscore the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism. Additionally, this compound can modulate the activity of key metabolic enzymes, thereby altering the flow of metabolic intermediates and the production of energy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in metabolism and detoxification, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and regulate gene expression. The subcellular localization of this compound is thus a key factor in its biochemical and cellular effects.
Preparation Methods
The synthesis of 3-Chloro-6-(3-nitrophenyl)pyridazine typically involves the reaction of 3-nitrobenzoyl chloride with hydrazine hydrate to form 3-nitrophenylhydrazine. This intermediate is then reacted with 3-chloropyridazine under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as continuous flow processes or the use of more efficient catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
3-Chloro-6-(3-nitrophenyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidized products.
Common reagents used in these reactions include palladium catalysts for hydrogenation, bases like sodium hydroxide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-6-(3-nitrophenyl)pyridazine has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can lead to the discovery of new therapeutic agents.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals due to its reactivity and ability to form complex structures.
Comparison with Similar Compounds
3-Chloro-6-(3-nitrophenyl)pyridazine can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its broad spectrum of pharmacological activities, including anti-inflammatory and anticancer properties.
Pyrimidine: Another diazine compound with significant applications in medicinal chemistry, particularly in the development of antiviral and anticancer drugs.
Pyrazine: Used in various industrial applications, including as flavoring agents and in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-chloro-6-(3-nitrophenyl)pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O2/c11-10-5-4-9(12-13-10)7-2-1-3-8(6-7)14(15)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAQNZJWWRMXFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482735 | |
Record name | 3-chloro-6-(3-nitrophenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58059-33-9 | |
Record name | 3-chloro-6-(3-nitrophenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-6-(3-nitrophenyl)pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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